(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid (IQA) is a heterocyclic compound featuring fused indole, quinazoline, and acetic acid moieties. It is classified as an ATP/GTP competitive inhibitor. IQA is particularly significant in scientific research due to its potent and selective inhibitory activity against protein kinase CK2 [, ].
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is a compound with significant biological activity, particularly as an inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes and is implicated in cancer progression. The compound has garnered attention for its potential therapeutic applications in oncology and other diseases related to dysregulated kinase activity.
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is classified as a quinazoline derivative. Quinazolines are known for their diverse biological activities, including anticancer properties. This particular compound is categorized under small-molecule inhibitors due to its ability to modulate enzyme activity.
The synthesis of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate indole and quinazoline derivatives followed by acylation to introduce the acetic acid moiety.
The detailed synthetic pathway can vary based on the specific starting materials and desired purity of the final product .
The molecular structure of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid features a fused indole and quinazoline ring system with an oxo group at position five and an acetic acid side chain at position seven.
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm structural integrity .
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid primarily participates in reactions typical of small molecule inhibitors:
The inhibition mechanism involves binding to the ATP-binding site of CK2, effectively blocking substrate phosphorylation .
The mechanism of action for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves:
This inhibition leads to downstream effects on cellular signaling pathways that are critical for cell proliferation and survival .
Studies have shown that this compound exhibits low micromolar inhibitory concentrations against CK2, indicating its potential efficacy in therapeutic applications .
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time .
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: